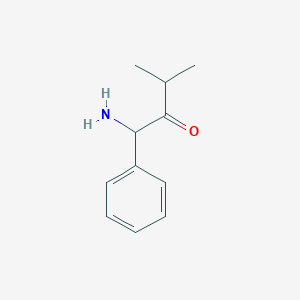
1-(4-Aminocyclopent-2-en-1-yl)but-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminocyclopent-2-en-1-yl)but-3-en-1-one is an organic compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . This compound is characterized by the presence of an aminocyclopentene ring and a butenone moiety, making it a unique structure in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminocyclopent-2-en-1-yl)but-3-en-1-one can be achieved through various synthetic routes. One common method involves the selective hydrolysis of diastereomeric esters in the presence of an enzyme . This process yields an enantiomerically enriched trans-1,4-disubstituted 2-cyclopentene, which is then further reacted to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .
化学反応の分析
Types of Reactions
1-(4-Aminocyclopent-2-en-1-yl)but-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(4-Aminocyclopent-2-en-1-yl)but-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 1-(4-Aminocyclopent-2-en-1-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
1-(4-Aminocyclopent-2-en-1-yl)but-3-yn-1-one: This compound has a similar structure but with a triple bond instead of a double bond in the butenone moiety.
(1R,4S)-4-Aminocyclopent-2-en-1-ylmethanol hydrochloride: This compound has a hydroxyl group instead of the butenone moiety.
Uniqueness
1-(4-Aminocyclopent-2-en-1-yl)but-3-en-1-one is unique due to its specific combination of an aminocyclopentene ring and a butenone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
1-(4-aminocyclopent-2-en-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-9(11)7-4-5-8(10)6-7/h2,4-5,7-8H,1,3,6,10H2 |
InChIキー |
ULLGPEOSPMIFKI-UHFFFAOYSA-N |
正規SMILES |
C=CCC(=O)C1CC(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)


![({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)

![1-[1-(Aminomethyl)cycloheptyl]ethan-1-ol](/img/structure/B13167936.png)


![2-(3-Chloropropyl)bicyclo[2.2.1]heptane](/img/structure/B13167954.png)
![4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13167960.png)
